molecular formula C11H8BrF2NO2 B1409687 Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate CAS No. 1805018-89-6

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Cat. No.: B1409687
CAS No.: 1805018-89-6
M. Wt: 304.09 g/mol
InChI Key: KASDAAWRNRVJPO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol . This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of cyano and difluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to brominate the benzoate compound. The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source, while the difluoromethyl group can be added using difluoromethylation reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while cross-coupling reactions can produce various biaryl compounds .

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine, cyano, and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties.

Biological Activity

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of several functional groups: a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate structure. These components contribute to its unique chemical properties and influence its biological interactions.

Molecular Formula: C11H8BrF2N O2
Molecular Weight: 303.08 g/mol

The biological activity of this compound is largely dependent on its structural components. The difluoromethyl group enhances the compound's stability and bioavailability, potentially influencing its interactions with biological targets such as enzymes or receptors. The bromine and cyano groups may also participate in various chemical interactions, modulating the activity of specific molecular pathways.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its potential effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

In addition to antimicrobial activity, this compound has been explored for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of this compound against several cancer cell lines:

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The findings indicate moderate cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of more complex molecules with potential therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including bromination, nucleophilic substitution for cyano group introduction, and difluoromethylation. These synthetic routes are optimized for high yield and purity.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(10(13)14)3-6(5-15)4-8(9)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDAAWRNRVJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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